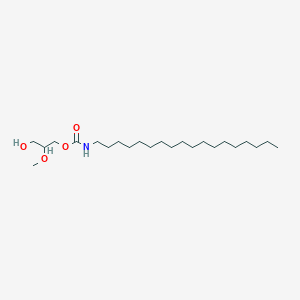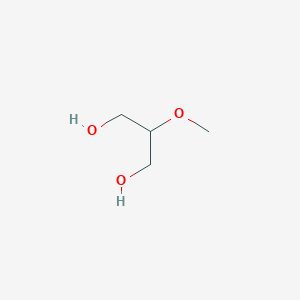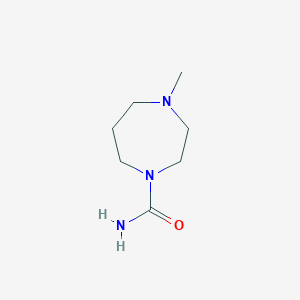
4-Methyl-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 has been widely used in scientific research to study the function of the benzodiazepine receptor. It has been shown to be a selective antagonist of the receptor, which means that it blocks the effects of benzodiazepines on the receptor. This property has made 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 a valuable tool for studying the role of the benzodiazepine receptor in various physiological and pathological processes, such as anxiety, epilepsy, and addiction.
Wirkmechanismus
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a competitive antagonist of the benzodiazepine receptor. It binds to the receptor and prevents benzodiazepines from binding to the same site. This results in a decrease in the activity of the receptor, which can have a variety of effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce anxiety-like behavior in rodents, to block the development of tolerance to benzodiazepines, and to reduce the severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 is its selectivity for the benzodiazepine receptor. This allows researchers to specifically study the effects of benzodiazepines on the receptor without interference from other compounds. However, 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 also has some limitations, such as its relatively short half-life and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the role of the benzodiazepine receptor in addiction and withdrawal. 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce the severity of withdrawal symptoms in animal models of addiction, suggesting that it may have potential as a therapeutic agent for addiction. Another area of interest is the development of more selective benzodiazepine receptor ligands, which could have even greater utility in scientific research. Finally, the potential of 4-Methyl-1,4-diazepane-1-carboxamide 15-4513 as a therapeutic agent for other neurological disorders, such as epilepsy and anxiety, should be further explored.
Synthesemethoden
4-Methyl-1,4-diazepane-1-carboxamide 15-4513 can be synthesized using a variety of methods, including the reaction of 4-methyl-1,4-diazepane with chloroformate, the reaction of 4-methyl-1,4-diazepane with isocyanate, and the reaction of 4-methyl-1,4-diazepane with phosgene. These methods have been described in detail in several scientific publications.
Eigenschaften
CAS-Nummer |
116882-91-8 |
|---|---|
Produktname |
4-Methyl-1,4-diazepane-1-carboxamide |
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4-methyl-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-9-3-2-4-10(6-5-9)7(8)11/h2-6H2,1H3,(H2,8,11) |
InChI-Schlüssel |
DKDWLLSQKBCMQX-UHFFFAOYSA-N |
SMILES |
CN1CCCN(CC1)C(=O)N |
Kanonische SMILES |
CN1CCCN(CC1)C(=O)N |
Synonyme |
1H-1,4-Diazepine-1-carboxamide,hexahydro-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



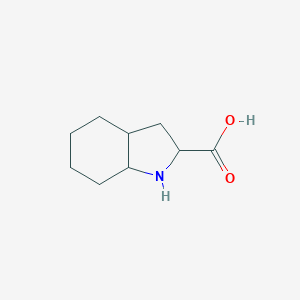
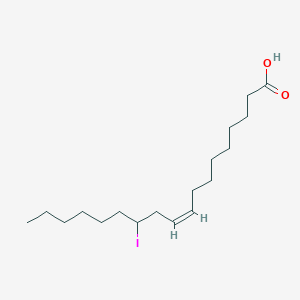




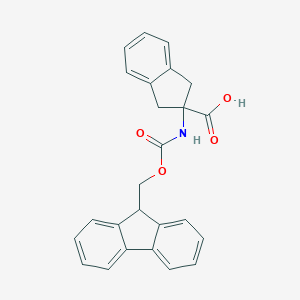


![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)

